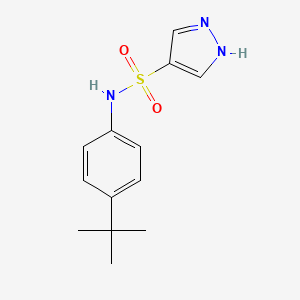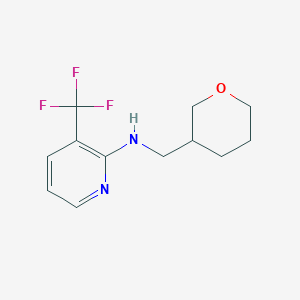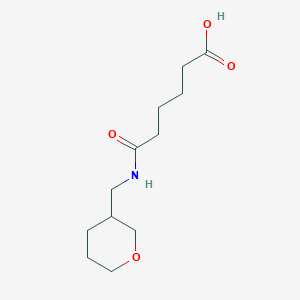
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide, also known as SC-144, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as an inhibitor of the pro-inflammatory cytokine, interleukin-6 (IL-6), and has since been investigated for its effects on various other signaling pathways.
Mecanismo De Acción
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide exerts its effects by selectively inhibiting the IL-6 signaling pathway, which is known to play a critical role in inflammation and cancer progression. It binds to the IL-6 receptor and prevents the activation of downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Biochemical and physiological effects:
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide is its selectivity for the IL-6 signaling pathway, which makes it a valuable tool for studying the role of IL-6 in various diseases. However, its efficacy may be limited in certain disease contexts where other signaling pathways are also involved.
Direcciones Futuras
There are several potential future directions for research on N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective inhibitors of the IL-6 signaling pathway. Another area of research is the investigation of the effects of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide on other signaling pathways that may be involved in inflammation and cancer progression. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide in various disease contexts.
Métodos De Síntesis
The synthesis of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide involves a multi-step process that includes the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate to form 4-tert-butyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then treated with chlorosulfonic acid to form the sulfonic acid derivative, which is subsequently reacted with ammonia to form the final product, N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the IL-6 signaling pathway, which is known to play a critical role in tumor growth and metastasis.
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)10-4-6-11(7-5-10)16-19(17,18)12-8-14-15-9-12/h4-9,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXLMBOVXFXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)


![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)